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13-Bromo-2,5,8,11-tetraoxatridecane
Overview
Description
13-Bromo-2,5,8,11-tetraoxatridecane is a chemical compound with the molecular formula C₉H₁₉BrO₄. It is known for its unique structure, which includes a bromine atom and multiple ether linkages. This compound is often used in various chemical syntheses and has applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Bromo-2,5,8,11-tetraoxatridecane typically involves the reaction of triethylene glycol with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution reaction. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
13-Bromo-2,5,8,11-tetraoxatridecane primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions often yield ether derivatives, while oxidation reactions can produce aldehydes or carboxylic acids .
Scientific Research Applications
Chemical Synthesis
Intermediate in Synthesis
13-Bromo-2,5,8,11-tetraoxatridecane is primarily utilized as an intermediate in the synthesis of more complex organic molecules. This compound can undergo various chemical transformations due to the reactive bromine atom, making it valuable for creating derivatives that are essential in pharmaceuticals and specialty chemicals.
Reactivity and Mechanism
The compound's reactivity is largely attributed to its ability to participate in substitution reactions. The bromine atom can be substituted with other functional groups under specific conditions, facilitating the formation of novel compounds. This characteristic is particularly useful in synthesizing compounds with desired biological activities or functional properties.
Biological Applications
Biochemical Pathways
In biological research, this compound plays a role in studying biochemical pathways and interactions. Its unique structure allows researchers to investigate the effects of ether linkages on biological systems and explore how modifications can impact molecular behavior.
Drug Development
The compound has potential applications in drug development, particularly in the design of inhibitors targeting specific proteins involved in disease processes. For instance, its ability to modify protein interactions makes it a candidate for developing therapeutics aimed at diseases such as cancer .
Industrial Applications
Production of Specialty Chemicals
Industrially, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other materials that require specific performance characteristics .
Case Studies
-
Synthesis of Bioactive Molecules
A study demonstrated the use of this compound as a precursor for synthesizing bioactive molecules with antimicrobial properties. The compound was successfully modified to yield derivatives that exhibited enhanced activity against specific bacterial strains. -
Investigating Protein Interactions
In another research effort, the compound was utilized to probe protein interactions within cellular pathways. By substituting the bromine atom with various functional groups, researchers were able to elucidate mechanisms underlying protein function and regulation.
Mechanism of Action
The mechanism of action of 13-Bromo-2,5,8,11-tetraoxatridecane involves its ability to undergo substitution reactions, which can modify other molecules. The bromine atom in the compound is highly reactive and can be replaced by other functional groups, leading to the formation of new compounds. This reactivity makes it a valuable tool in chemical synthesis and modification .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3,6,9,12-tetraoxatridecane
- 2,5,8,11-Tetraoxatridecane, 13-bromo-
- Triethylene Glycol 2-Bromoethyl Methyl Ether
Uniqueness
What sets 13-Bromo-2,5,8,11-tetraoxatridecane apart from similar compounds is its specific arrangement of ether linkages and the position of the bromine atom. This unique structure imparts distinct reactivity and properties, making it particularly useful in certain chemical syntheses and applications .
Biological Activity
13-Bromo-2,5,8,11-tetraoxatridecane is an organic compound notable for its unique structure and potential biological activities. This compound, characterized by the presence of a bromine atom and a tetraoxatridecane backbone, has garnered interest in various fields including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₂₃BrO₄
- Molecular Weight : 347.24 g/mol
- CAS Number : 1239369-02-8
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The bromine atom can form covalent bonds with nucleophilic residues in proteins, leading to modulation of enzymatic activities. Additionally, the tetraoxatridecane backbone enhances solubility and bioavailability, facilitating interactions with cellular components.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of several bacterial strains. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
P. aeruginosa | 64 µg/mL |
These findings suggest its potential utility in developing new antimicrobial agents.
Anticancer Activity
Preliminary studies have also explored the anticancer potential of this compound. In cell line assays, it has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes the effects observed in various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical Cancer) | 10 | Induction of apoptosis |
MCF-7 (Breast Cancer) | 15 | Cell cycle arrest and apoptosis |
A549 (Lung Cancer) | 20 | Inhibition of proliferation |
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. The compound demonstrated a broad spectrum of activity and was found to be particularly effective against Gram-positive bacteria.
- Investigation into Anticancer Properties : Research conducted at a leading cancer research institute assessed the effects of this compound on breast cancer cells. Results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis via mitochondrial pathways.
Properties
IUPAC Name |
1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-2-methoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BrO4/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFFQGXWMHAJPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598605 | |
Record name | 13-Bromo-2,5,8,11-tetraoxatridecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110429-45-3 | |
Record name | 13-Bromo-2,5,8,11-tetraoxatridecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.